molecular formula C10H12Cl2N2S B1613623 (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride CAS No. 913830-32-7

(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride

Cat. No.: B1613623
CAS No.: 913830-32-7
M. Wt: 263.19 g/mol
InChI Key: FWNBHEVGWIALSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride: is a chemical compound with the molecular formula C10H10N2S.2HCl and a molecular weight of 263.19 g/mol . This compound is characterized by the presence of a thienyl group attached to a pyridinyl ring, which is further connected to a methylamine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride typically involves the following steps:

    Formation of the Thienyl-Pyridinyl Intermediate: The initial step involves the formation of the thienyl-pyridinyl intermediate through a coupling reaction between a thienyl derivative and a pyridinyl derivative.

    Introduction of the Methylamine Group: The intermediate is then subjected to a reaction with a methylamine source under controlled conditions to introduce the methylamine group.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride can undergo oxidation reactions, particularly at the thienyl and pyridinyl rings.

    Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thienyl and pyridinyl rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

Chemistry: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in understanding biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its interactions with biological targets are of interest in drug discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (6-Thien-2-ylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methylamine group.

    (6-Thien-2-ylpyridin-3-yl)acetic acid: Contains an acetic acid group instead of a methylamine group.

    (6-Thien-2-ylpyridin-3-yl)ethylamine: Similar structure with an ethylamine group instead of a methylamine group.

Uniqueness: (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

(6-thiophen-2-ylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNBHEVGWIALSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640259
Record name 1-[6-(Thiophen-2-yl)pyridin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913830-32-7
Record name 1-[6-(Thiophen-2-yl)pyridin-3-yl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Reactant of Route 5
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.